3-methyl-2H-1,3-oxazine-2,6(3H)-dione
Description
Properties
CAS No. |
53907-44-1 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-methyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c1-6-3-2-4(7)9-5(6)8/h2-3H,1H3 |
InChI Key |
XXJVBDWSCTZNGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)OC1=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimetabolite Activity
Research indicates that 3-methyl-2H-1,3-oxazine-2,6(3H)-dione exhibits significant antimetabolite properties. It has been studied for its effects on bacterial growth, particularly against Escherichia coli. This compound acts by inhibiting specific metabolic pathways, making it a potential candidate for developing new antibacterial agents .
Biological Properties
The compound has shown promising results in various pharmacological studies. It is noted for its anti-HIV, anticancer, antibacterial, antifungal, and anti-inflammatory activities. These properties are attributed to the oxazine ring system, which is known to interact with biological targets effectively .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving dicarboxylic acid chlorides and oximes. For instance, reactions in the presence of triethylamine have been documented to yield derivatives with enhanced biological activities .
Table 1: Synthesis Pathways
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Reaction with dicarboxylic acid | Dicarboxylic acid chlorides | High |
| Cyclization of oximes | Oximes and triethylamine | High |
| Hydrolysis of intermediates | Water under controlled conditions | Moderate |
Material Science Applications
Polybenzoxazines
this compound is a precursor for polybenzoxazines, a class of thermosetting materials that exhibit excellent thermal stability and low water absorption. These materials are being explored for their application in advanced composites and coatings due to their desirable mechanical properties and resistance to thermal degradation .
Thermal Stability Studies
Studies on the thermal decomposition of derivatives of this compound indicate that they maintain structural integrity under elevated temperatures. This property is crucial for applications in aerospace and automotive industries where materials are subjected to extreme conditions .
Case Studies
Case Study 1: Antibacterial Activity
In a controlled study examining the antibacterial effects of this compound against Escherichia coli, it was found that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of metabolic pathways essential for bacterial survival.
Case Study 2: Development of Polybenzoxazines
Recent research focused on synthesizing polybenzoxazines from this compound demonstrated that these materials exhibited superior mechanical properties compared to traditional phenolic resins. The study highlighted their potential use in high-performance applications such as aerospace components.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Oxazine-diones
Substituted Oxazine-diones
The structural versatility of oxazine-diones is demonstrated by derivatives with substitutions at positions 3, 4, or 5. Key analogs include:
Key Differences :
- Substituent Position : The 3-methyl derivative exhibits distinct reactivity compared to 4-substituted analogs due to steric and electronic effects. For example, the 4-methyl derivative forms stronger intermolecular hydrogen bonds, influencing crystallization behavior .
- Synthetic Routes : 3-Methyl derivatives are often synthesized via cyclization of hydroxy-thiazine diones with triphosgene, while 4-substituted analogs (e.g., 4-bromo) are prepared via halogenation of 3-oxauracil precursors .
Sulfonamide-Functionalized Oxazine-diones
Compounds like 3-(arylsulfonyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione are synthesized via zwitterion trapping reactions involving arylsulfonyl isocyanates and diketene. These derivatives exhibit enhanced stability and are explored as intermediates in organic synthesis .
Comparison with Pyrimidine and Quinazoline Diones
Pyrimidine-2,4(1H,3H)-diones
Pyrimidine diones (e.g., 5-methylpyrimidine-2,4(1H,3H)-dione) share the dione motif but feature a pyrimidine ring. Unlike oxazine-diones, pyrimidine analogs show pronounced antiviral and anticancer activities. For instance, phosphonate derivatives of pyrimidine diones inhibit HIV replication, albeit with lower potency compared to AZT .
Quinazoline-2,4(1H,3H)-diones
Quinazoline diones, such as 8-trifluoromethyl quinazolin-2,4(1H,3H)-dione, are ribosylated to form nucleoside analogs. These compounds exhibit modified pharmacokinetic profiles due to the fused benzene ring, enhancing lipophilicity and metabolic stability .
Structural vs. Functional Contrasts :
- Bioactivity : Oxazine-diones primarily act as antimetabolites, while pyrimidine/quinazoline diones have broader antiviral and enzyme-inhibitory applications .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the isocyanate’s nitrogen on the electrophilic carbonyl carbon of malonic acid dichloride, followed by cyclization and HCl elimination. Catalysts such as SnCl4, ZnCl2, or TiCl4 (0.01–10 wt%) accelerate the process, with optimal temperatures ranging from −70°C to +50°C. Post-reaction heating (50–150°C) removes residual HCl, critical for stabilizing the product. For example, using SnCl4 at 0.2 mL per 10 mmol of reactants yielded 65% of 6-chloro-3-methyl-2H-1,3-oxazine-2,4(3H)-dione after sublimation.
Adaptability for 2,6-Dione Synthesis
Trimethylsilyl Azide and Maleic Anhydride Derivatives
The synthesis of 4-methyl-2H-1,3-oxazine-2,6-dione, as reported in J. Org. Chem., utilizes trimethylsilyl azide (TMSN3) and substituted maleic anhydrides. Although this method targets 4-methyl derivatives, its core strategy—cycloaddition followed by azide decomposition—provides a viable route for introducing methyl groups at position 3.
Oxime-Mediated Cyclization with Dicarboxylic Acid Chlorides
A third approach, detailed by PMC3985836, involves reacting dicarboxylic acid chlorides with oximes in the presence of triethylamine. This method synthesizes isoxazolidinediones and benzoxazines but offers insights into nitrogen incorporation strategies.
Application to 3-Methyl-Oxazine-Dione
Using acetone oxime (CH3C(=NOH)CH3) as the nitrogen source, the reaction with a substituted malonyl chloride (e.g., methylmalonyl chloride) could theoretically yield 3-methyl-2H-1,3-oxazine-2,6(3H)-dione. The proposed mechanism involves:
-
Esterification : Formation of a monoester intermediate between the acid chloride and oxime.
-
Cyclization : Base-mediated deprotonation and ring closure to form the oxazine core.
-
Byproduct Elimination : Triethylamine scavenges HCl, driving the reaction forward.
Experimental data from analogous reactions show yields of 52–65% for benzoxazine derivatives under refluxing acetonitrile/water conditions. However, the stability of the oxazine product is temperature-dependent, with decomposition observed at elevated temperatures (Table 1).
Table 1: Thermal Stability of 3-Substituted Oxazine-Diones
| Compound | Decomposition Half-Life (min) | Conditions |
|---|---|---|
| 3-Methyl derivative | 135 | Neutral (MeCN/H2O) |
| 3-Allyl derivative | 480 | Neutral (MeCN/H2O) |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent Ratio | 1:3 AcOH:Ac₂O | +15% |
| Temperature | 120°C (reflux) | Critical |
| Isolation Method | Ethanol Crystallization | ≥95% Purity |
Basic: How can the purity and structural integrity of this compound be verified?
Methodological Answer:
- X-ray Crystallography: Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 7.254 Å, b = 6.683 Å, c = 11.689 Å, and β = 98.11° confirms molecular packing .
- Spectroscopy:
Advanced: What strategies are effective for synthesizing derivatives, and how do substituents affect reactivity?
Methodological Answer:
Derivatives (e.g., 4-methyl, 4-bromo) are synthesized via nucleophilic substitution or electrophilic aromatic substitution. Key considerations:
- Amine Functionalization: Reacting with primary amines (160°C, 3 hours) opens the oxazine ring, forming 6-methyluracils (65–86% yield). Steric hindrance from bulky amines reduces efficiency .
- Halogenation: Bromine or chlorine substituents at position 4 increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Position | Reactivity Trend |
|---|---|---|
| -CH₃ | 4 | Stabilizes ring, ↓ hydrolysis |
| -Br | 4 | ↑ Electrophilicity, ↑ cross-coupling yield |
| -NH₂ | 6 | Facilitates ring-opening via nucleophilic attack |
Advanced: How can contradictions in spectroscopic data between studies be resolved?
Methodological Answer:
Discrepancies (e.g., IR peak shifts) arise from solvent polarity or crystallographic packing. Mitigation strategies:
- Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (ATR vs. KBr pellet) data across solvents.
- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational modes and NMR chemical shifts, aligning with experimental data .
Methodological: What crystallization techniques optimize isolation of this compound?
Methodological Answer:
- Solvent Selection: Ethanol or ethyl acetate minimizes co-crystallization of acetic acid byproducts.
- Gradient Cooling: Slow cooling (0.5°C/min) from 60°C to 4°C yields larger, purer crystals.
- Seeding: Pre-seeding with microcrystals (10–50 µm) reduces amorphous aggregation .
Advanced: How can computational methods model the compound’s reactivity?
Methodological Answer:
- Mechanistic Studies: DFT calculations (e.g., Gaussian 16) simulate transition states for ring-opening reactions, identifying nucleophilic attack at C-2 as rate-limiting .
- Solvent Effects: Polarizable Continuum Models (PCM) predict solvation energies, explaining higher yields in acetic acid vs. nonpolar solvents.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Gloves (nitrile), goggles, and lab coats are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal.
Advanced: How to analyze reaction mechanisms, such as ring-opening pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
